methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate is a chemical compound with a unique structure that includes an ethenyl group and an oxolan ring.
Vorbereitungsmethoden
The synthesis of methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of an ethenyl-substituted oxolan derivative with methyl isocyanate. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
Methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Wissenschaftliche Forschungsanwendungen
Methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate can be compared with other similar compounds, such as:
Methyl N-(2-oxooxolan-3-yl)carbamate: Lacks the ethenyl group, resulting in different chemical and biological properties.
Ethyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate: Similar structure but with an ethyl group instead of a methyl group, leading to variations in reactivity and applications.
Methyl N-(5-ethenyl-2-oxotetrahydrofuran-3-yl)carbamate: Contains a tetrahydrofuran ring, which may influence its stability and interactions.
Eigenschaften
CAS-Nummer |
86558-23-8 |
---|---|
Molekularformel |
C8H11NO4 |
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate |
InChI |
InChI=1S/C8H11NO4/c1-3-5-4-6(7(10)13-5)9-8(11)12-2/h3,5-6H,1,4H2,2H3,(H,9,11) |
InChI-Schlüssel |
OYQARDQAEUYHPZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1CC(OC1=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.